molecular formula C7H6F3N B124266 3-(Trifluoromethyl)aniline CAS No. 98-16-8

3-(Trifluoromethyl)aniline

Cat. No.: B124266
CAS No.: 98-16-8
M. Wt: 161.12 g/mol
InChI Key: VIUDTWATMPPKEL-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)aniline (CAS No. 98-16-8, molecular formula C₇H₆F₃N) is a fluorinated aromatic amine characterized by a trifluoromethyl (-CF₃) group at the meta position of the aniline ring. This compound is widely utilized as a building block in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. Its strong electron-withdrawing -CF₃ group enhances stability and modulates reactivity, making it valuable for designing bioactive molecules and functional materials .

Physicochemical properties include a molecular weight of 161.12 g/mol, with a boiling point of 72–74°C at 12 mmHg. It is typically a colorless to pale yellow liquid, sensitive to light and moisture. Safety data indicate moderate toxicity (e.g., LD₅₀ oral rat: 500 mg/kg), necessitating careful handling in laboratory settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Trifluoromethyl)aniline can be synthesized through several methods:

Industrial Production Methods

In industrial settings, this compound is typically produced through the reduction of 3-nitrotrifluoromethylbenzene. This process is favored due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Synthesis

3-(Trifluoromethyl)aniline serves as a pharmaceutical intermediate in the synthesis of various bioactive compounds. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting products, making it valuable in medicinal chemistry. For instance, it has been utilized in the synthesis of thiourea derivatives, which exhibited antimicrobial activity .

Table 1: Synthesis Applications of this compound

Compound TypeApplicationReference
Thiourea DerivativesAntimicrobial agents
Fluorinated PharmaceuticalsDrug development
Organic ReagentsCatalysts in organic reactions

Environmental Studies

In ecotoxicology, this compound has been studied for its effects on soil organisms. A notable study employed 19F^{19}F NMR spectroscopy to investigate its metabolism in earthworms (Eisenia veneta), revealing insights into its environmental impact and degradation pathways .

Case Study: Ecotoxicological Impact

  • Objective : Assess the toxicity and metabolic pathways of this compound in soil organisms.
  • Methodology : Exposure via filter-paper contact toxicity tests at varying concentrations.
  • Findings : Metabolic pathways were elucidated using 19F^{19}F NMR, indicating significant uptake and transformation by soil organisms .

Analytical Chemistry

This compound is frequently employed as a standard in analytical chemistry due to its distinct spectral properties. It is utilized in High-Performance Liquid Chromatography (HPLC) for related substance analysis, ensuring the purity of pharmaceutical compounds. The compound's unique characteristics allow for effective differentiation from impurities .

Table 2: Analytical Applications

TechniquePurposeReference
HPLCRelated substances analysis
SpectroscopyStructural analysis
Toxicity TestingEnvironmental impact assessment

Material Science

In material science, this compound is explored for its role in developing fluorinated polymers and materials that exhibit enhanced thermal and chemical stability. The incorporation of trifluoromethyl groups can significantly alter the physical properties of polymers, making them suitable for high-performance applications .

Medicinal Chemistry

The trifluoromethyl group in this compound contributes to the development of new therapeutic agents. Research has shown that compounds containing this moiety often display improved pharmacokinetic properties, such as increased bioavailability and reduced metabolic degradation .

Key Findings in Medicinal Chemistry

  • Fluorine's Role : The introduction of fluorine atoms can enhance binding affinity to biological targets.
  • Therapeutic Potential : Compounds derived from this compound have been linked to various therapeutic areas including cancer and infectious diseases .

Mechanism of Action

Comparison with Similar Compounds

Positional Isomers: 2- and 4-(Trifluoromethyl)aniline

The biological and chemical properties of trifluoromethylaniline derivatives are highly dependent on the substituent position. Key comparisons include:

Antituberculosis Activity

In contrast, derivatives of 2- and 4-substituted isomers are less explored in this context.

Toxicity Profile

  • 3-(Trifluoromethyl)aniline : Induces metabolic disruptions in earthworms (e.g., elevated alanine, glycine, and citrate levels) at sublethal doses, indicating mitochondrial dysfunction .
  • 2-(Trifluoromethyl)aniline : Lower acute toxicity in mammalian models, attributed to faster metabolic clearance .

Structural Analogs with Additional Substituents

Compound Key Feature Application
3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline Chloro and phenoxy groups EGFR/HER2 kinase inhibitors
3-Nitro-5-(trifluoromethyl)aniline Nitro group at meta position Intermediate for agrochemicals
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline Piperazine moiety Anticancer agents

Biological Activity

3-(Trifluoromethyl)aniline, a compound with the molecular formula C7H6F3NC_7H_6F_3N, is notable for its unique trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This article delves into the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and relevant research findings.

  • Molecular Weight : 161.13 g/mol
  • Solubility : Soluble in water (5 g/L at 20°C) .
  • Hazard Classification : Classified as hazardous with acute toxicity and environmental risks .

The trifluoromethyl group in this compound enhances its ability to interact with various biomolecules, including enzymes and receptors. This interaction can modulate biological pathways, which is critical for its potential therapeutic effects. The specific mechanisms include:

  • Enzyme Modulation : The compound may influence enzyme activity, affecting metabolic pathways.
  • Receptor Interaction : It can bind to specific receptors, potentially altering cellular signaling processes .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound can exhibit antimicrobial effects against various pathogens.
  • Anticancer Potential : Some derivatives have been explored for their anticancer properties, showing promise in inhibiting tumor growth .

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that this compound derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes .
  • Anticancer Research : In a study focusing on cancer cell lines, derivatives of this compound were found to induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a potential role in cancer therapeutics .
  • Toxicological Studies : Toxicological assessments indicate that exposure to this compound can lead to various adverse effects, including skin irritation and respiratory issues. Long-term exposure has been linked to organ toxicity .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cell lines
ToxicitySkin irritation, respiratory issues

Q & A

Q. Basic: What are the recommended safety protocols for handling 3-(Trifluoromethyl)aniline in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Ensure compatibility with aromatic amines and fluorinated compounds .
  • Ventilation: Work in a fume hood to minimize inhalation exposure. Engineering controls (e.g., local exhaust) are critical for confined spaces .
  • First Aid: For skin/eye contact, rinse immediately with water for ≥15 minutes. Use emergency eyewash stations or safety showers. For ingestion, do NOT induce vomiting; seek immediate medical attention .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid flushing into waterways .
  • Training: Mandatory training on SDS interpretation, PPE use, and emergency response is required .

Q. Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

  • NMR Spectroscopy: Analyze 1H^1H NMR in DMSO-d6d_6. Key peaks include aromatic protons (δ 6.8–7.5 ppm) and the NH2_2 group (δ ~5.0 ppm, broad). The CF3_3 group appears as a singlet in 19F^{19}F NMR at δ -60 to -65 ppm .

  • GC/MS: Use a DB-5 column and electron ionization (EI) mode. The molecular ion peak (m/z 161) and fragment ions (e.g., m/z 142 [M–F]+^+) confirm identity .
  • Cross-Validation: Compare retention times and spectral data with reference standards (e.g., PubChem CID 7375) .

Q. Advanced: What strategies are effective in mitigating by-product formation during the synthesis of Schiff base derivatives from this compound?

Methodological Answer:

  • Reaction Optimization: Use stoichiometric control (e.g., 1:1 molar ratio of aldehyde and amine) in ethanol under reflux. Monitor reaction progress via TLC .
  • Purification: Extract crude products with dichloromethane, evaporate under reduced pressure, and recrystallize in ethanol to isolate pure imines (yields 70–85%) .
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl2_2) to accelerate imine formation and reduce side reactions like oxidation .

Q. Advanced: How do electronic effects of the trifluoromethyl group influence the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

  • Directing Effects: The CF3_3 group is strongly electron-withdrawing (-I effect), meta-directing electrophiles (e.g., nitration, sulfonation) to positions 4 and 6 of the aromatic ring. This contrasts with electron-donating groups (e.g., -OCH3_3), which are para-directing .
  • Reactivity Comparison: In bromination reactions, this compound reacts slower than aniline but faster than nitrobenzene due to moderate deactivation by CF3_3 .

Q. Advanced: What analytical challenges arise when detecting trace amounts of this compound in environmental samples, and how can they be addressed?

Methodological Answer:

  • Challenges: Low concentrations (ng/L range), matrix interference from organic matter, and volatility losses during extraction .
  • Solutions:
    • Closed-Loop Stripping Analysis (CLSA): Pre-concentrate analytes from water using activated carbon traps. Couple with GC/MS for quantification .
    • Surrogate Standards: Use 2-(trifluoromethyl)phenanol as an internal standard to correct for recovery inefficiencies .
    • Calibration: Construct linear calibration curves (10–250 ng/L) with R2^2 >0.99 to ensure accuracy .

Q. Advanced: In pharmacological studies, how does the introduction of a trifluoromethyl group on the aniline ring affect biological activity compared to non-fluorinated analogs?

Methodological Answer:

  • Enhanced Lipophilicity: The CF3_3 group increases log P by ~1.0 unit, improving membrane permeability and bioavailability .
  • Metabolic Stability: Fluorine atoms reduce oxidative metabolism, prolonging half-life. For example, flunixin (a veterinary NSAID derived from this compound) shows extended activity compared to non-fluorinated analogs .
  • Case Study: In insecticidal meta-diamides, CF3_3-substituted derivatives exhibit 10-fold higher activity against Plutella xylostella due to stronger receptor binding .

Q. Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Controlled Comparative Studies: Synthesize derivatives with systematic structural variations (e.g., substituent position, halogenation) and test under standardized bioassays .
  • Computational Modeling: Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed activities. For example, CF3_3-induced electron deficiency may enhance binding to target enzymes .
  • Meta-Analysis: Cross-reference data from PubChem, CAS, and peer-reviewed studies to identify outliers or methodological biases .

Properties

IUPAC Name

3-(trifluoromethyl)aniline
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InChI

InChI=1S/C7H6F3N/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4H,11H2
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InChI Key

VIUDTWATMPPKEL-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)N)C(F)(F)F
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Molecular Formula

C7H6F3N
Record name 3-TRIFLUOROMETHYLANILINE
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DSSTOX Substance ID

DTXSID9024512
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Molecular Weight

161.12 g/mol
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Physical Description

3-trifluoromethylaniline appears as a colorless liquid with a fishlike odor. Insoluble in water and denser than water. Toxic by ingestion and inhalation. Used to make dyes and pharmaceuticals., mp = 5.5 deg C; [ChemIDplus] Colorless to yellow liquid with a fishy odor; [HSDB] Colorless liquid; [MSDSonline]
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Boiling Point

369.5 °F at 764 mmHg (EPA, 1998), 187.5 °C @ 764 MM HG
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Flash Point

185 °F (NTP, 1992)
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Solubility

Slightly soluble (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN ALC, ETHER
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Density

1.303 at 59.9 °F (EPA, 1998) - Denser than water; will sink
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Vapor Density

5.56 (EPA, 1998) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0.59 [mmHg]
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Color/Form

COLORLESS TO YELLOW OILY LIQ

CAS No.

98-16-8
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Melting Point

37 °F (EPA, 1998)
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Synthesis routes and methods I

Procedure details

Sodium carbonate (318 g; 3 moles), water (0.5 liter), meta-trifluoromethylaniline (966 g; 6 moles) and triethylamine (20 g; 0.2 mole) were introduced, in an inert atmosphere, into a 2 liter round flask. The reaction medium was heated to a temperature of 50° C. with good stirring. Allyl chloride (230 g; 3 moles) was then introduced over approximately a 4 hour period. The temperature increased from 50° C. to 70° C. during the addition of allyl chloride. The reaction mass was then heated to a temperature of 100° C. for 1 hour before being cooled to about 50° C. After washing with water and phase separation, the organic phase was distilled under vacuum (5,000 Pa). This resulted in the separation of unconverted m-trifluoromethylaniline (540 g; 3.35 moles) from N-allyl-meta-trifluoromethylaniline (367 g; 1.83 moles), which corresponds to a 61% yield based on allyl chloride and a 70% yield based on meta-trifluoromethylaniline. The mass/volume output was 245 gel of reaction medium.
Quantity
318 g
Type
reactant
Reaction Step One
Quantity
966 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 L
Type
solvent
Reaction Step One
Quantity
230 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Toluene (1,830 g) and m-trifluoromethylaniline (1,127 g; 7 moles) were introduced in an inert atmosphere into a 6 liter round flask. The reaction medium was stirred and heated to a temperature of 110° C. At that temperature, allyl chloride (382.5 g; 5 moles) and triethylamine (506 g; 5 moles) were added in parallel, over approximately 3 hours, with a lead of the order of 10% for allyl chloride. When the addition was complete, the reaction medium was maintained at a temperature of 115° C. for 1 hour and was then cooled to a temperature 30° C. The reaction mass was washed with water (4 washes with a total of 1.3 liter of water), to extract triethylamine hydrochloride. The organic phase was then distilled at atmospheric pressure and then under reduced pressure (<3,000 Pa). This resulted in the separation of toluene and unconverted m-trifluoromethylaniline (460 g; 2.86 moles) from N-allyl-m-trifluoromethylaniline (588 g; 2.92 moles), which corresponds to a 57% yield based on allyl chloride and 70% based on converted m-trifluoromethylaniline.
Quantity
382.5 g
Type
reactant
Reaction Step One
Quantity
506 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
7 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

As another example, benzotrifluoride by nitration gives 3-nitrobenzotrifluoride which in turn by reduction gives 3-aminobenzotrifluoride. The latter can be reacted with phosgene to yield the 3-isocyanatobenzotrifluoride. In the subsequent reaction of the isocyanate with dimethylamine the 1-(3-trifluoromethylphenyl)-3-dimethyl-urea is obtained which is an important herbicide (DE-AS (German Examined Specification) No. 1206201).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethyl)aniline
Reactant of Route 2
3-(Trifluoromethyl)aniline
Reactant of Route 3
3-(Trifluoromethyl)aniline
Reactant of Route 4
3-(Trifluoromethyl)aniline
Reactant of Route 5
3-(Trifluoromethyl)aniline
Reactant of Route 6
3-(Trifluoromethyl)aniline

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